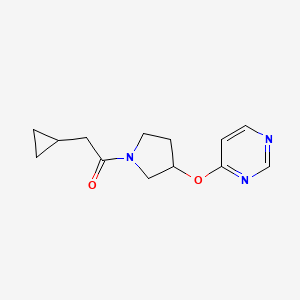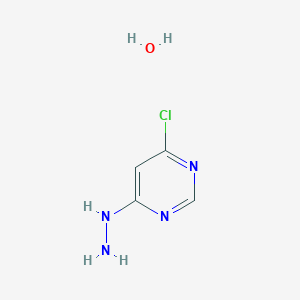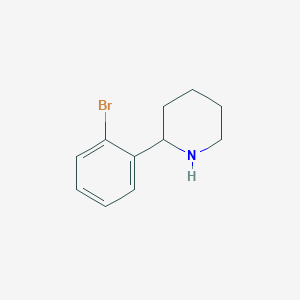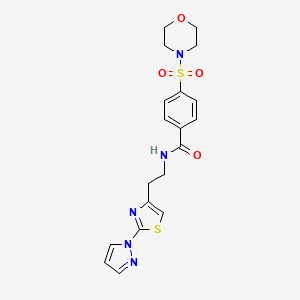
2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrrolidines
Enantiomerically pure pyrrolidines are synthesized through 1,3-dipolar cycloaddition of stabilized azomethine ylides and sugar enones derived from pentoses. This process involves highly diastereo- and regioselective reactions to yield tetrasubstituted pyrrolidines with defined stereochemistry for the four stereocenters of the ring. This stereocontrol is exerted by the stereogenic center of the pyranone, highlighting the compound's utility in the stereospecific synthesis of pyrrolidines with varied configurations (Oliveira Udry et al., 2014).
Antifungal Agent Synthesis
The compound is a key intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process explores the diastereocontrol of the reaction between a 4-(1-metalloethyl)-5-fluoropyrimidine derivative and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. An organozinc derivative is used for achieving excellent diastereoselection, demonstrating the compound's critical role in antifungal medication development (Butters et al., 2001).
Metabolite Interactions
The metabolism of prasugrel, an antiplatelet agent, involves the conversion to active metabolites through cytochrome P450-mediated processes. The compound's structure, including the cyclopropyl group, plays a significant role in these biotransformations, emphasizing its importance in the development of therapeutics with specific metabolic pathways (Rehmel et al., 2006).
Synthesis of Anticancer Agents
Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds, incorporating pyrimidinyl elements, exhibit significant cytotoxicity, highlighting their potential as anticancer agents (Alam et al., 2018).
Cycloaddition Reactions
The compound's derivatives participate in cycloaddition reactions with chromones, leading to the synthesis of 1-benzopyrano[2,3-c]pyrrolidines. This demonstrates the compound's versatility in creating novel heterocyclic structures, which are valuable in various chemical synthesis applications (Sosnovskikh et al., 2014).
Properties
IUPAC Name |
2-cyclopropyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(7-10-1-2-10)16-6-4-11(8-16)18-12-3-5-14-9-15-12/h3,5,9-11H,1-2,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTLWPQQLGCUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)
![3-(4-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2825649.png)
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2825651.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)
![(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2825658.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)



![3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2825667.png)
![2-[(2,4-Dimethylpyrimidin-5-yl)methyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2825670.png)
